molecular formula C19H28O3 B1222036 11beta-Hydroxytestosterone CAS No. 1816-85-9

11beta-Hydroxytestosterone

Cat. No. B1222036
CAS RN: 1816-85-9
M. Wt: 304.4 g/mol
InChI Key: YQDZGFAYWGWSJK-SLMGBJJTSA-N
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Description

Synthesis Analysis

The synthesis of 11beta-hydroxytestosterone involves the enzyme 11beta-hydroxylase, which converts adrenosterone and testosterone into 11-ketotestosterone and 11beta-hydroxytestosterone, respectively. This process is crucial in fish for the production of potent androgens required for reproductive functions. In mammals, similar enzymatic activities have been observed, suggesting a conserved role of these enzymes in steroidogenesis across species (Gumułka et al., 1985).

Molecular Structure Analysis

The molecular structure of 11beta-hydroxytestosterone is characterized by the presence of a hydroxyl group at the 11beta position, distinguishing it from testosterone. This structural modification significantly alters its biological activity, making it a crucial androgen in fish. Structural analyses of related enzymes, such as 11beta-hydroxysteroid dehydrogenases, provide insights into the conversion mechanisms of glucocorticoids and their role in local tissue-specific regulation of hormone action (Jiandong Zhang et al., 2005).

Chemical Reactions and Properties

The enzyme-mediated conversion of precursors to 11beta-hydroxytestosterone involves specific chemical reactions, such as hydroxylation, that are catalyzed by cytochrome P450 enzymes. These reactions are finely regulated and are essential for maintaining the balance of androgens in the body. The chemical properties of 11beta-hydroxytestosterone, including its reactivity and interactions with receptors, are influenced by its unique molecular structure.

Physical Properties Analysis

The physical properties of 11beta-hydroxytestosterone, such as solubility and stability, are influenced by its hydroxyl group. These properties are crucial for its distribution and function within the biological system. Understanding the physical properties of this androgen helps in elucidating its physiological roles and mechanisms of action.

Chemical Properties Analysis

11beta-hydroxytestosterone's chemical properties, including its binding affinity to androgen receptors and its enzymatic conversion to other steroid hormones, are key to its function as a potent androgen. The enzyme 11beta-hydroxysteroid dehydrogenase type 2 plays a significant role in regulating the availability of active glucocorticoids, highlighting the interconnectedness of steroid hormone pathways and their regulation (Tomlinson et al., 2004).

Scientific Research Applications

Role in Fish Androgen Production

  • Molecular Cloning and Expression in Fish

    11beta-Hydroxytestosterone is crucial in the production of 11-ketotestosterone (11-KT), a potent androgen in several fish species. Molecular cloning of isoforms of 11beta-hydroxylase, which produce 11beta-hydroxy testosterone, has been achieved in species like the Nile tilapia. These studies highlight the enzyme's role in fish spermatogenesis and cortisol production in the head kidney (Zhang et al., 2010).

  • Interconversion of Glucocorticoids in Fish

    11beta-Hydroxysteroid dehydrogenases in fish like the rainbow trout are involved in the production of androgens, particularly 11-KT, in males. This enzyme also plays a role in glucocorticoid metabolism, with implications for stress response and reproductive functions in fish (Kusakabe et al., 2003).

Enzymatic Function and Regulation

  • 11beta-Hydroxysteroid Dehydrogenase Activity: The enzyme 11beta-Hydroxysteroid dehydrogenase, which regulates glucocorticoid access to receptors, has been studied extensively. Different species exhibit variability in enzyme characteristics and inhibitor effects, suggesting nuanced roles in physiology and potential therapeutic targets for metabolic disorders (Maser et al., 2002).

Clinical Implications and Therapeutic Potential

  • Glucocorticoid Action and Metabolic Syndrome: 11beta-Hydroxysteroid dehydrogenase type 1, which interconverts active and inactive glucocorticoids, has significant implications for disorders like obesity and metabolic syndrome. Studies suggest that inhibiting this enzyme's activity could be beneficial in treating these conditions (Cooper et al., 2009).

Implications for Human Health

  • Role in Hypothalamic-Pituitary-Adrenal Axis: The enzyme's function in the hypothalamic-pituitary-adrenal axis and its potential modulation of the immune response have been explored, indicating its importance in human physiology and potential disease mechanisms (Harris et al., 2001).

Future Directions

Future investigations of 11beta-Hydroxytestosterone may characterize it as a vital steroid with far-reaching physiological consequences . It is possible that 11beta-Hydroxytestosterone may be metabolized to yield ligands for steroid receptors in not only the prostate but also in other steroid-responsive tissues .

properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-17,21-22H,3-8,10H2,1-2H3/t13-,14-,15-,16-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDZGFAYWGWSJK-SLMGBJJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939454
Record name 11beta-Hydroxytestosterone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11beta-Hydroxytestosterone

CAS RN

1816-85-9
Record name 11β-Hydroxytestosterone
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Record name 11-Hydroxytestosterone
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Record name MLS002638245
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Record name 11beta-Hydroxytestosterone
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Record name 11β-Hydroxytestosterone
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Record name 11.BETA.-HYDROXYTESTOSTERONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
J Rege, S Garber, AJ Conley, RM Elsey… - The Journal of steroid …, 2019 - Elsevier
The androgen precursors, dehydroepiandrosterone (DHEA) and DHEA sulfate (DHEAS) are produced in high amounts by the adrenal cortex primarily in humans and a few other …
Number of citations: 50 www.sciencedirect.com
P Caron, V Turcotte, C Guillemette - Journal of Chromatography A, 2021 - Elsevier
Bioactive 11-oxygenated C 19 adrenal-derived steroids (11-oxy C 19 ) are potentially relevant in diverse endocrine and metabolic contexts. We report the development and validation of …
Number of citations: 19 www.sciencedirect.com
BP Lisboa, M Strassner, L Nocke-Finck, H Breuer… - …, 1978 - europepmc.org
… When testosterone was used as substrate, 11beta-hydroxytestosterone, androstenedione and 11beta-hydroxyandrostenedione were found as metabolites, whereas androstenedione …
Number of citations: 5 europepmc.org
PH Moore Jr - Steroids, 1976 - europepmc.org
… The only other steroids that showed minor cross-reaction were 11beta-hydroxytestosterone (3.8%), progesterone (2.1%), corticosterone (1.6%), and deoxycorticosterone (7.7%). …
Number of citations: 3 europepmc.org
SX Chen, J Bogerd, Á García-López… - Biology of …, 2010 - academic.oup.com
… In addition, DHP stimulated 11-ketotestosterone release from zebrafish testicular explants, but only in the presence of its immediate precursor, 11beta-hydroxytestosterone. This …
Number of citations: 102 academic.oup.com
J Tokarz, R Mindnich, W Norton, G Möller… - Molecular and Cellular …, 2012 - Elsevier
… in teleosts are described in more detail, since these enzymes are responsible for the interconversion of cortisol to cortisone as well as 11-ketotestosterone to 11beta-hydroxytestosterone…
Number of citations: 48 www.sciencedirect.com
KH Storbeck, MW O'Reilly - European Journal of Endocrinology, 2023 - academic.oup.com
For many decades, the prevailing paradigm in endocrinology was that testosterone and 5α-dihydrotestosterone are the only potent androgens in the context of human physiology. The …
Number of citations: 4 academic.oup.com
J Tokarz, G Möller, MH de Angelis, J Adamski - The Journal of steroid …, 2013 - Elsevier
Zebrafish, Danio rerio, has long been used as a model organism in developmental biology. Nowadays, due to their advantages compared to other model animals, the fish gain …
Number of citations: 125 www.sciencedirect.com
HM Hamer, MJJ Finken… - Clinical Chemistry and …, 2018 - degruyter.com
… Profiling adrenal 11beta-hydroxyandrostenedione metabolites in prostate cancer cells, tissue and plasma: UPC2-MS/MS quantification of 11beta-hydroxytestosterone, 11keto-…
Number of citations: 20 www.degruyter.com
AC Swart, T du Toit, E Gourgari, M Kidd, M Keil… - Pediatric …, 2021 - nature.com
BACKGROUND We recently identified 35 women with polycystic ovarian syndrome (PCOS) who exhibited features of micronodular adrenocortical hyperplasia. Steroid hormone …
Number of citations: 12 www.nature.com

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